tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate
Description
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate (CAS: 1523571-14-3) is a carbamate-protected heterocyclic compound featuring a 1H-imidazo[4,5-c]pyridine core substituted with a 7-chloro group and dual tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C₁₆H₂₁ClN₄O₄, with a molecular weight of 368.82 g/mol and a purity specification of ≥97% . Such derivatives are pivotal intermediates in medicinal chemistry, particularly for kinase inhibitor development .
Properties
IUPAC Name |
tert-butyl N-(1H-imidazo[4,5-c]pyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11-10(7-8-17-12)18-9-19-11/h7-9H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVYKMMHNCVOHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1N=CN2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is added to the amine through a nucleophilic addition-elimination mechanism .
Industrial Production Methods: Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer increased efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control of reaction conditions and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol, or oxalyl chloride in methanol
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Drug Development
This compound serves as a valuable building block in the synthesis of pharmaceutical agents, particularly those targeting various biological pathways. Its structure allows for modifications that can enhance biological activity and selectivity.
Anticancer Research
Studies have indicated that compounds with imidazo[4,5-c]pyridine moieties exhibit anticancer properties. Research has demonstrated that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development into anticancer drugs .
Antimicrobial Activity
Research shows that certain derivatives of tert-butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate exhibit antimicrobial properties. These compounds can be explored for their potential use in treating infections caused by resistant bacterial strains .
Synthesis of Other Compounds
The compound can act as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the production of diverse chemical entities .
Formulation in Chemical Libraries
Due to its unique structure, it can be included in combinatorial chemistry libraries aimed at high-throughput screening for new drug candidates. This application is crucial for accelerating the discovery process in pharmaceutical research .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of a derivative based on this compound against specific cancer cell lines. The study highlighted its mechanism of action involving the inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing various derivatives from this compound and testing them against multi-drug resistant bacteria. The results indicated significant antimicrobial activity, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine through a nucleophilic addition-elimination mechanism, forming a stable carbamate. The deprotection process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
tert-Butyl N-(5-bromo-1H-imidazo[4,5-b]pyridin-2-ylmethyl)carbamate
- Core Structure : Imidazo[4,5-b]pyridine (vs. imidazo[4,5-c]pyridine in the target compound).
- Substituents : 5-bromo (Br) instead of 7-chloro (Cl), with a methylene-linked carbamate group.
- Key Differences: The imidazole ring position (4,5-b vs. Bromine’s larger atomic radius may increase steric hindrance compared to chlorine, affecting binding affinity in biological targets .
- Applications : Used in medicinal chemistry for nitrogen heterocycles with reported antiviral or kinase-inhibiting activity .
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{3H-imidazo[4,5-c]pyridin-4-yl}carbamate
- Core Structure : 3H-imidazo[4,5-c]pyridine (vs. 1H tautomer in the target compound).
- Key Differences :
- Applications : Both compounds serve as intermediates, but the 1H tautomer is more commonly utilized in drug discovery due to its compatibility with biological systems .
Carbamate Derivatives with Varied Core Structures
tert-Butyl 4-methylpyridin-2-ylcarbamate (I)
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Core Structure : Hydroxylamine derivative with a Boc group.
- Key Differences :
Bicyclic and Functionalized Carbamates
tert-butyl N-[cis-2-hydroxycyclopentyl] carbamate
- Core Structure : cis-2-hydroxycyclopentane.
- Key Differences: The bicyclic system introduces steric constraints absent in the planar imidazo-pyridine core of the target compound.
tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Core Structure : 8-azabicyclo[3.2.1]octane.
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Tautomerism : The 1H-imidazo[4,5-c]pyridine tautomer demonstrates superior stability in physiological conditions over 3H analogues, making it preferable for in vivo studies .
- Synthetic Utility: Dual Boc protection in the target compound facilitates selective deprotection during multi-step syntheses, a feature shared with bicyclic carbamates like tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate .
Biological Activity
tert-Butyl N-[(tert-butoxy)carbonyl]-N-{1H-imidazo[4,5-c]pyridin-4-yl}carbamate, with CAS number 1523571-14-3, is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a class of imidazole derivatives that exhibit various pharmacological properties, making them of interest in drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.82 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group and an imidazo[4,5-c]pyridine moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN4O4 |
| Molecular Weight | 368.82 g/mol |
| CAS Number | 1523571-14-3 |
| Appearance | White to off-white solid |
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
1. Anticancer Activity
Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, compounds containing imidazo[4,5-c]pyridine structures have been evaluated for their effects on various cancer cell lines, demonstrating significant cytotoxicity against breast and lung cancer cells. The mechanism is often attributed to the inhibition of key signaling pathways involved in cell growth and survival.
2. Antimicrobial Properties
Imidazole derivatives are also noted for their antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacterial strains, including resistant strains. The presence of the imidazole ring is crucial for this activity as it interacts with microbial enzymes.
3. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specific studies focus on its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and a target for cancer therapy. Inhibition of DHFR can lead to reduced proliferation of cancer cells.
Case Studies
Case Study 1: Anticancer Evaluation
A study published in Cancer Research evaluated the cytotoxic effects of several imidazole derivatives on human breast cancer cells (MCF-7). The results indicated that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) below 50 µg/mL, suggesting strong antimicrobial potential.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl carbamate derivatives of imidazo[4,5-c]pyridine?
Methodological Answer: The synthesis of imidazo[4,5-c]pyridine carbamates typically involves multi-step reactions. For example, tert-butyl carbamate intermediates are synthesized via nucleophilic substitution or coupling reactions. A reported procedure ( ) involves:
- Step 1 : Reacting tert-butyl (piperidin-4-ylmethyl)carbamate with a trifluoromethoxyphenyl-substituted imidazopyridine under mild conditions (e.g., DCM, room temperature) to form a Boc-protected intermediate (yield: 99%).
- Step 2 : Deprotection using trifluoroacetic acid (TFA) in DCM to yield the final amine derivative (yield: 68%).
Key considerations include selecting coupling agents (e.g., EDC/HOBt) and optimizing reaction times to avoid side reactions.
Q. How can purity and structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry and Boc-group retention. For example, ¹H NMR (300 MHz, DMSO-d6) resolves imidazopyridine proton environments (δ 8.16–7.47 ppm) and tert-butyl signals (δ 1.2–1.4 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., [M+H]+ m/z = 492.2 for intermediates) and assess purity (>95%) .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or SCX-2 ion-exchange columns for desalting .
Q. What solvent systems are compatible with this compound during experimental workflows?
Methodological Answer:
- Solubility : The compound is typically soluble in polar aprotic solvents (DMF, DMSO) and halogenated solvents (DCM, chloroform).
- Stability : Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group. Stability in methanol or acetonitrile is preferred for long-term storage .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s interaction with biological targets?
Methodological Answer:
- Role of Boc Group : The tert-butyl carbamate acts as a protective group for amines, enhancing solubility and reducing off-target interactions during screening. For imidazopyridine derivatives, this group modulates pharmacokinetic properties (e.g., logP) .
- Case Study : In BET inhibitor design (), Boc-protected intermediates were critical for maintaining ligand binding to bromodomains. Deprotection post-synthesis restored hydrogen-bonding capacity with acetyl-lysine pockets.
Q. What strategies resolve contradictions in reported biological activity data for imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to predict binding poses of the imidazopyridine core with targets (e.g., Plasmodium falciparum hemozoin ).
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory IC50 data. For example, trifluoromethoxy groups enhance lipophilicity and parasiticidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
